5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol
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Overview
Description
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is a heterocyclic compound with the molecular formula C9H11N3S and a molecular weight of 193.27 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyridazine core substituted with three methyl groups and a thiol group. It is primarily used in research settings for its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with acylating agents followed by cyclization can yield the desired pyrrolo[3,4-d]pyridazine core . The thiol group can be introduced through subsequent reactions involving thiolation agents such as thiourea or hydrogen sulfide .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazine ring or the thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or alcohols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-d]pyridazine core .
Scientific Research Applications
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thione: Similar in structure but with a thione group instead of a thiol group.
Pyrrolo[3,4-d]pyridazine derivatives: Various derivatives with different substituents on the pyridazine ring.
Uniqueness
5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGVWQSFFPINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=S)C2=C(N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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